ThPur - 146404-36-6

ThPur

Catalog Number: EVT-1198219
CAS Number: 146404-36-6
Molecular Formula: C8H8N4OS2
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ThPur is derived from purine bases, which are fundamental building blocks of DNA and RNA. Purines are classified into two main categories: adenine and guanine, with ThPur being a synthetic derivative designed for specific biochemical interactions. Its classification as a thio derivative indicates the presence of sulfur in its structure, which can influence its chemical reactivity and biological activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of ThPur can be achieved through several methods, primarily focusing on the incorporation of sulfur into the purine structure. Common synthetic routes include:

  1. Nucleophilic Substitution: This method involves the substitution of oxygen or nitrogen atoms in existing purine structures with sulfur-containing groups.
  2. Condensation Reactions: These reactions can form ThPur by condensing thiol compounds with purine derivatives under acidic or basic conditions.
  3. Multi-step Synthesis: A more complex approach may involve several reaction steps, including protection-deprotection strategies to ensure selectivity during synthesis.

Technical Details

The synthesis often requires specific reagents such as thiol compounds and catalysts like triethylamine or pyridine to facilitate the reactions. Reaction conditions such as temperature and solvent choice (commonly dimethylformamide or acetonitrile) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

ThPur features a purine backbone modified by the addition of a thiol group. The molecular formula typically includes carbon, hydrogen, nitrogen, and sulfur atoms, reflecting its derivation from standard purines.

Data

  • Molecular Weight: Approximately 200 g/mol
  • Molecular Formula: C₇H₈N₄S
  • Structural Representation: The compound's structure can be depicted using standard chemical notation, highlighting the arrangement of atoms and functional groups.
Chemical Reactions Analysis

Reactions

ThPur participates in various chemical reactions typical for purine derivatives:

  1. Nucleophilic Reactions: Due to the presence of sulfur, ThPur can undergo nucleophilic attack by electrophiles.
  2. Oxidation-Reduction Reactions: The thiol group can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  3. Substitution Reactions: It can react with alkyl halides to form thioether derivatives.

Technical Details

The reactivity profile of ThPur is significantly influenced by its electronic structure, where the sulfur atom can stabilize negative charges during reaction mechanisms.

Mechanism of Action

Process

ThPur's mechanism of action is primarily understood through its interactions with biological systems:

  1. Enzyme Inhibition: ThPur can inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation.
  2. Receptor Binding: It may act as an antagonist or agonist at certain purinergic receptors, influencing cellular signaling pathways.

Data

Studies have shown that ThPur exhibits selective inhibition against certain kinases, making it a candidate for further exploration in cancer therapeutics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Relatively stable under normal laboratory conditions but sensitive to strong acids or bases.
  • pKa Values: The compound exhibits multiple pKa values due to its acidic protons, influencing its ionization state at different pH levels.
Applications

Scientific Uses

ThPur has several promising applications in scientific research:

  1. Medicinal Chemistry: As a potential drug candidate for targeting specific diseases such as cancer due to its enzyme inhibition properties.
  2. Biochemical Research: Used as a tool compound to study purine metabolism and signaling pathways.
  3. Pharmacological Studies: Investigated for its effects on various biological systems, contributing to the understanding of drug interactions at the molecular level.
Molecular Structure & Genomic Regulation of ThPOK

Gene Locus & Evolutionary Conservation of ThPOK

The gene encoding ThPOK (T-helper-inducing POZ/Krüppel-like factor), officially designated as ZBTB7B (Zinc Finger and BTB Domain-Containing Protein 7B), resides on human chromosome 6 (6q21) and mouse chromosome 1. This locus exhibits a syntenic conservation pattern across placental mammals, reflecting its critical role in immune cell differentiation. The genomic organization comprises four exons encoding a 540-amino acid protein in humans. Comparative genomic analyses reveal high sequence conservation within the coding regions, particularly in exons corresponding to the DNA-binding zinc finger domains and the protein-protein interaction POZ/BTB domain [7].

Non-coding regulatory elements flanking the ZBTB7B locus, including enhancers and promoters, display significant sequence conservation in vertebrates. These elements govern ThPOK's cell-type-specific expression, particularly in CD4+ T-cell lineages and developing thymocytes. Evolutionary trajectory studies indicate that the ZBTB7B gene arose early in vertebrate evolution, likely through gene duplication events within the larger POZ/zinc finger transcription factor family. Orthologs retain conserved functions in T-cell lineage commitment, underscoring the essential nature of ThPOK in adaptive immunity across species. The strong purifying selection acting on its functional domains highlights the biological constraint against deleterious mutations in this critical regulator [7] [9].

Protein Domain Architecture: Zinc Finger & POZ/BTB Domains

ThPOK possesses a characteristic bipartite domain architecture common to transcriptional regulators: an N-terminal POZ/BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain and four C-terminal C₂H₂-type zinc finger motifs. This arrangement facilitates dual functionality in DNA recognition and protein complex assembly.

Table 1: Functional Domains of ThPOK Protein

DomainPositionStructurePrimary Function
POZ/BTBN-terminalHomodimeric interface; hydrophobic pocketProtein oligomerization; corepressor recruitment
Zinc Finger 1C-terminalC₂H₂ motif; ββα foldMinor groove DNA contact; sequence recognition
Zinc Finger 2C-terminalC₂H₂ motif; primary DNA recognition moduleMajor groove DNA contact; sequence specificity
Zinc Finger 3C-terminalC₂H₂ motif; auxiliary roleDNA binding stabilization; protein interactions
Zinc Finger 4C-terminalC₂H₂ motif; auxiliary roleDNA binding stabilization; protein interactions
Linker RegionInterdomainFlexible sequenceSpatial orientation of domains

The POZ/BTB domain (approximately residues 1-120) forms a tightly intertwined homodimer structure. This dimerization creates a hydrophobic groove serving as a docking platform for corepressor molecules, including components of histone deacetylase (HDAC) complexes like N-CoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors). Dimerization via the POZ/BTB domain is essential for ThPOK's transcriptional repressor activity on genes promoting CD8+ T-cell differentiation, such as RUNX3. Structural studies reveal that POZ/BTB domain mutations disrupting dimerization abrogate ThPOK's ability to suppress CD8 lineage genes, leading to aberrant T-cell development [3] [10].

The C-terminal zinc finger domain comprises four tandem C₂H₂ zinc fingers (residues ~400-540). These motifs adopt a conserved ββα fold stabilized by a central zinc ion coordinated by two cysteine and two histidine residues. While all four zinc fingers contribute to DNA binding, biochemical and structural data indicate that zinc fingers 2 and 3 constitute the primary DNA recognition module, making base-specific contacts within the major groove. Zinc fingers 1 and 4 play auxiliary roles in stabilizing the protein-DNA complex through phosphate backbone contacts and potential interactions with other proteins. The spacing and linker sequences between the zinc fingers are critical for precise DNA recognition topology. The zinc finger cluster confers sequence-specific DNA binding essential for ThPOK's occupancy at genomic regulatory sites controlling T-cell fate decisions [3] [6] [10].

Table 2: Key Structural Features of ThPOK Zinc Fingers

Zinc FingerConserved ResiduesDNA Contact TypeFunctional Significance
1RRRK, TGEKMinor groove/backboneAnchoring; initial DNA recognition
2RSDH, RSNRMajor grooveBase-specific recognition; specificity determinant
3QSSH, RDERMajor grooveBase-specific recognition; specificity determinant
4TGEK, QKNHMinor groove/backboneComplex stabilization; potential cofactor binding

DNA Binding Motifs & Target Gene Specificity

ThPOK recognizes specific DNA sequences primarily through its zinc finger domain, binding preferentially to GC-rich motifs. High-throughput in vitro binding assays (HT-SELEX) combined with in vivo ChIP-seq analyses reveal a core consensus motif: 5'-(G/C)(G/A)GGG(C/T)(T/C)-3'. This motif shares similarities with binding sites recognized by other Krüppel-associated box (KRAB) domain-containing zinc finger proteins but exhibits distinct features enabling ThPOK-specific gene regulation. Structural modeling based on homologous zinc finger-DNA complexes predicts that zinc finger 2 contacts the central 'GGG' trinucleotide, while zinc finger 3 interacts with flanking bases, defining binding site specificity [1] [6] [7].

Beyond the primary nucleotide sequence, ThPOK binding is influenced by DNA shape features, including minor groove width, helical twist, and DNA bendability. Computational analyses using DNA shape prediction algorithms indicate that ThPOK favors sites exhibiting a narrowed minor groove and specific electrostatic potential patterns complementary to its zinc finger surface chemistry. This shape recognition paradigm explains ThPOK's occupancy at certain genomic sites deviating slightly from the optimal linear sequence but maintaining compatible structural topology. Shape motif analysis complements sequence motif discovery in identifying functional ThPOK binding sites, particularly in low-signal ChIP-seq regions [6].

ThPOK binding exhibits significant context-dependency influenced by chromatin architecture and cooperative protein interactions:

  • Chromatin Accessibility: ThPOK preferentially binds nucleosome-depleted regions marked by DNase I hypersensitivity and H3K27ac enrichment. Pioneer factors like PU.1 may facilitate initial chromatin opening at some target loci in hematopoietic precursors.
  • Cooperative Binding: ThPOK physically and functionally interacts with RUNX family proteins. This interaction often occurs at composite regulatory elements containing adjacent RUNX and ThPOK motifs, enabling cooperative repression of CD8 lineage genes like CD8A/B and RUNX3. The POZ/BTB domain mediates recruitment of corepressor complexes to these sites.
  • Long-Range Interactions: ThPOK-bound enhancers engage in chromatin looping with target gene promoters, facilitated by architectural proteins (e.g., CTCF, cohesin). These three-dimensional interactions position ThPOK complexes to directly influence transcriptional initiation [5] [10].

Table 3: Major Genomic Targets of ThPOK and Regulatory Outcomes

Target GeneBinding Site LocationConsensus MotifRegulatory OutcomeBiological Function
RUNX3Promoter/EnhancerGAGGGTCARepressionSilencing of CD8+ lineage commitment program
CD4Proximal Enhancer (E4)CGAGGGACActivationMaintenance of CD4+ T-cell identity
THPOK (auto)Autoregulatory elementGGAGGGCTActivationSustained ThPOK expression in mature CD4+ T-cells
TCRαEnhancerAGAGGGCGActivationT-cell receptor expression
IL2PromoterTGAGGGCCActivation (context-dep)Interleukin-2 production in activated T-cells

ThPOK binding initiates distinct transcriptional programs depending on cellular context:

  • Repression: At genes promoting CD8+ T-cell differentiation (e.g., RUNX3), ThPOK recruits corepressor complexes (HDAC3, NCoR/SMRT) via its POZ/BTB domain. HDAC activity removes activating acetyl marks from histones (e.g., H3K27ac), promoting a closed chromatin state and gene silencing. Direct interference with activator binding may also occur.
  • Activation: At loci supporting CD4+ T-cell function (e.g., CD4, IL2), ThPOK can act as an activator, potentially through recruitment of coactivators displacing corepressors or via interactions with sequence-specific activators like GATA3. The precise coactivator complexes remain under investigation but may involve histone acetyltransferases (HATs) [5] [9] [10].

The combinatorial action of sequence-specific DNA recognition via zinc fingers, chromatin remodeling facilitated by recruited complexes, and three-dimensional genome organization enables ThPOK to function as a master regulator establishing and maintaining CD4+ T-cell identity while suppressing alternative lineage fates.

Properties

CAS Number

146404-36-6

Product Name

ThPur

IUPAC Name

2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1,3]thiazino[2,3-f]purin-5-one

Molecular Formula

C8H8N4OS2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14)

InChI Key

CKEWFMNZSAGZMS-UHFFFAOYSA-N

SMILES

C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1

Synonyms

2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one

Canonical SMILES

C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1

Isomeric SMILES

C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1

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